
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a triazole ring and a decanone backbone with multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,2,4-triazole as a starting material, which undergoes alkylation and subsequent functional group transformations to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a therapeutic setting .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-1,2,4-triazol-4-ium iodide: Another triazole derivative with different substituents and properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, used in anticancer research.
Uniqueness
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is unique due to its specific combination of a triazole ring and a decanone backbone with multiple methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89517-55-5 |
|---|---|
Molecular Formula |
C15H27N3O |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
4,4,9-trimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C15H27N3O/c1-6-9-15(4,5)14(19)13(8-7-12(2)3)18-11-16-10-17-18/h10-13H,6-9H2,1-5H3 |
InChI Key |
HEEXIJBTEDJOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)C(CCC(C)C)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
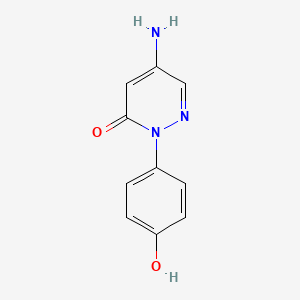
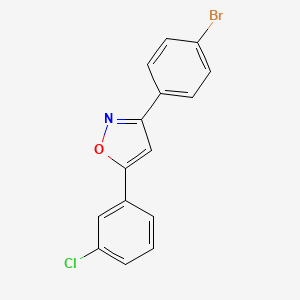

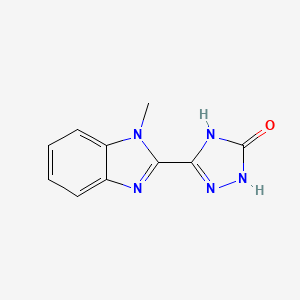
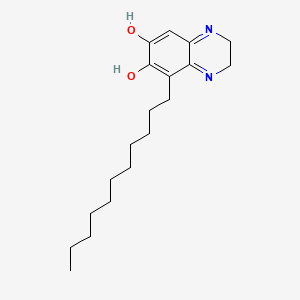
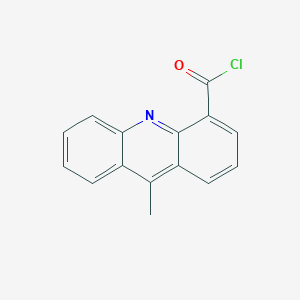
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
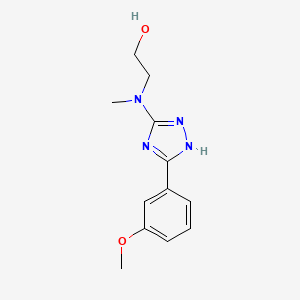
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
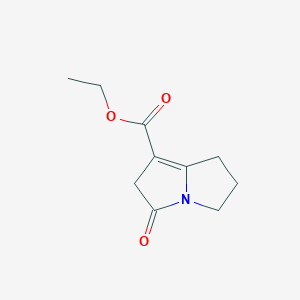
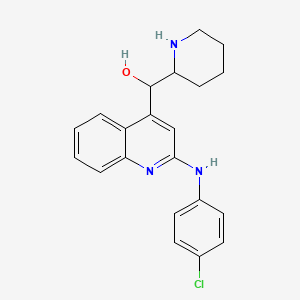
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
